molecular formula C11H13BrO3S B7849186 Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

Cat. No.: B7849186
M. Wt: 305.19 g/mol
InChI Key: MLIIWCGYNIWAFV-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the bromine atom and the ester functional group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate typically involves the bromination of thiophene followed by esterification. One common method is the Friedel–Crafts acylation of thiophene with glutaric anhydride in the presence of aluminum chloride (AlCl3), followed by bromination using bromine or N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(thiophen-2-yl)-5-oxopentanoate: Lacks the bromine atom, leading to different reactivity and applications.

    Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    5-(5-Bromothiophen-2-yl)-5-oxopentanoic acid: The carboxylic acid analog of the compound.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific reactivity and solubility properties. These features make it a valuable intermediate in various synthetic and industrial applications.

Properties

IUPAC Name

ethyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-2-15-11(14)5-3-4-8(13)9-6-7-10(12)16-9/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIIWCGYNIWAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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